1-(3,4-dichlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea
CAS No.: 1170605-19-2
Cat. No.: VC7661867
Molecular Formula: C26H28Cl2N4O
Molecular Weight: 483.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170605-19-2 |
|---|---|
| Molecular Formula | C26H28Cl2N4O |
| Molecular Weight | 483.44 |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea |
| Standard InChI | InChI=1S/C26H28Cl2N4O/c1-31(2)22-10-7-19(8-11-22)25(32-14-13-18-5-3-4-6-20(18)17-32)16-29-26(33)30-21-9-12-23(27)24(28)15-21/h3-12,15,25H,13-14,16-17H2,1-2H3,(H2,29,30,33) |
| Standard InChI Key | RVUFBEXOABUQMV-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCC4=CC=CC=C4C3 |
Introduction
Molecular Architecture and Chemical Properties
Structural Composition
The compound’s molecular formula is C₂₆H₂₅Cl₂N₅O, comprising three distinct subunits:
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3,4-Dichlorophenyl Group: A benzene ring with chlorine atoms at positions 3 and 4, conferring electron-withdrawing properties and influencing binding interactions.
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Dihydroisoquinoline Moiety: A partially saturated isoquinoline system that enhances planarity and facilitates π-π stacking with aromatic residues in proteins .
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4-Dimethylaminophenyl Ethyl Chain: A tertiary amine-linked phenyl group that introduces basicity and potential hydrogen-bonding capabilities .
The urea bridge (-NH-C(=O)-NH-) serves as a critical pharmacophore, often associated with enzyme inhibition via hydrogen bonding to catalytic sites .
Hypothetical Molecular Interactions
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Hydrogen Bonding: The urea carbonyl and amine groups may interact with aspartate or glutamate residues in enzyme active sites .
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Hydrophobic Interactions: The chlorinated phenyl and dihydroisoquinoline groups likely engage in van der Waals forces with hydrophobic protein pockets.
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π-Stacking: The aromatic systems could align with tyrosine or phenylalanine residues, stabilizing ligand-receptor complexes .
Synthetic Pathways and Reaction Optimization
Proposed Synthesis Strategy
While no explicit synthesis protocol exists for this compound, analogous urea derivatives are typically synthesized through multi-step sequences :
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Formation of the Ethylenediamine Backbone:
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Reacting 4-(dimethylamino)benzaldehyde with ethylenediamine under reductive amination conditions to yield the ethylenediamine intermediate.
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Key Conditions: Sodium cyanoborohydride in methanol, 24-hour reflux.
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Introduction of Dihydroisoquinoline:
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Coupling the ethylenediamine intermediate with 1,2,3,4-tetrahydroisoquinoline via nucleophilic substitution.
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Catalyst: Triethylamine in dichloromethane, room temperature.
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Urea Bridge Assembly:
Challenges and Mitigation
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Steric Hindrance: Bulky substituents may slow reaction rates. Using polar aprotic solvents (e.g., DMF) enhances solubility.
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Byproduct Formation: Excess isocyanate can lead to bis-urea derivatives. Controlled stoichiometry (1:1 molar ratio) minimizes this .
Biological Activity and Mechanism of Action
Inferred Enzymatic Inhibition
Although direct assays are unavailable, structurally related compounds exhibit urease and kinase inhibitory activity .
Urease Inhibition (Hypothetical)
The dihydroisoquinoline moiety in analogous molecules binds to urease’s active site, disrupting nickel ion coordination essential for urea hydrolysis . For example, N-aryl-dihydroisoquinoline carbothioamides show IC₅₀ values of 11.2–56.7 μM against Canavalia ensiformis urease, surpassing thiourea (IC₅₀ = 21.7 μM) .
Proposed Mechanism:
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The urea carbonyl oxygen coordinates to nickel ions in the urease active site.
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The dichlorophenyl group occupies a hydrophobic subpocket, enhancing binding affinity.
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The dimethylaminophenyl moiety stabilizes the enzyme-ligand complex via cation-π interactions .
Comparative Analysis of Analogous Compounds
Insights:
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Electron-donating groups (e.g., -OCH₃) on aryl rings enhance urease inhibition .
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Chlorinated phenyl groups improve metabolic stability and membrane permeability.
Future Directions and Research Gaps
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Synthetic Optimization:
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Explore microwave-assisted synthesis to reduce reaction times and improve yields.
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Investigate enantioselective routes if chiral centers are present.
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Biological Screening:
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Prioritize assays against urease, kinases, and GPCRs to identify primary targets.
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Evaluate cytotoxicity in HEK-293 and HepG2 cell lines.
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Computational Studies:
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